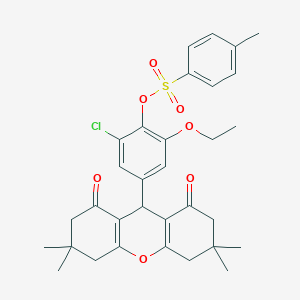![molecular formula C23H17Cl2NO4S B300876 3-(3,4-Dichlorobenzyl)-5-[(2,7-dimethoxy-1-naphthyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B300876.png)
3-(3,4-Dichlorobenzyl)-5-[(2,7-dimethoxy-1-naphthyl)methylene]-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dichlorobenzyl)-5-[(2,7-dimethoxy-1-naphthyl)methylene]-1,3-thiazolidine-2,4-dione, also known as DCDN, is a synthetic compound that has gained interest in the scientific community due to its potential therapeutic applications. This compound belongs to the thiazolidinedione class of drugs and has been found to possess anti-inflammatory, antioxidant, and antitumor properties. In
作用機序
The exact mechanism of action of 3-(3,4-Dichlorobenzyl)-5-[(2,7-dimethoxy-1-naphthyl)methylene]-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been proposed that 3-(3,4-Dichlorobenzyl)-5-[(2,7-dimethoxy-1-naphthyl)methylene]-1,3-thiazolidine-2,4-dione exerts its anti-inflammatory and antioxidant effects by inhibiting the production of reactive oxygen species (ROS) and pro-inflammatory cytokines such as TNF-α and IL-6. 3-(3,4-Dichlorobenzyl)-5-[(2,7-dimethoxy-1-naphthyl)methylene]-1,3-thiazolidine-2,4-dione has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
3-(3,4-Dichlorobenzyl)-5-[(2,7-dimethoxy-1-naphthyl)methylene]-1,3-thiazolidine-2,4-dione has been found to exert a range of biochemical and physiological effects. In vitro studies have shown that 3-(3,4-Dichlorobenzyl)-5-[(2,7-dimethoxy-1-naphthyl)methylene]-1,3-thiazolidine-2,4-dione can inhibit the proliferation of cancer cells and induce apoptosis. 3-(3,4-Dichlorobenzyl)-5-[(2,7-dimethoxy-1-naphthyl)methylene]-1,3-thiazolidine-2,4-dione has also been found to reduce oxidative stress and inflammation in animal models of disease. Additionally, 3-(3,4-Dichlorobenzyl)-5-[(2,7-dimethoxy-1-naphthyl)methylene]-1,3-thiazolidine-2,4-dione has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.
実験室実験の利点と制限
One of the main advantages of 3-(3,4-Dichlorobenzyl)-5-[(2,7-dimethoxy-1-naphthyl)methylene]-1,3-thiazolidine-2,4-dione is its relatively low toxicity. Studies have shown that 3-(3,4-Dichlorobenzyl)-5-[(2,7-dimethoxy-1-naphthyl)methylene]-1,3-thiazolidine-2,4-dione has a high safety profile and does not produce significant adverse effects at therapeutic doses. However, one of the limitations of 3-(3,4-Dichlorobenzyl)-5-[(2,7-dimethoxy-1-naphthyl)methylene]-1,3-thiazolidine-2,4-dione is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for the study of 3-(3,4-Dichlorobenzyl)-5-[(2,7-dimethoxy-1-naphthyl)methylene]-1,3-thiazolidine-2,4-dione. One area of interest is the development of novel formulations of 3-(3,4-Dichlorobenzyl)-5-[(2,7-dimethoxy-1-naphthyl)methylene]-1,3-thiazolidine-2,4-dione that can improve its solubility and bioavailability. Another potential direction is the investigation of 3-(3,4-Dichlorobenzyl)-5-[(2,7-dimethoxy-1-naphthyl)methylene]-1,3-thiazolidine-2,4-dione as a potential therapy for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-(3,4-Dichlorobenzyl)-5-[(2,7-dimethoxy-1-naphthyl)methylene]-1,3-thiazolidine-2,4-dione and to explore its potential therapeutic applications in other disease areas.
合成法
3-(3,4-Dichlorobenzyl)-5-[(2,7-dimethoxy-1-naphthyl)methylene]-1,3-thiazolidine-2,4-dione can be synthesized through a multistep process involving the reaction of 3,4-dichlorobenzylamine with 2,7-dimethoxy-1-naphthaldehyde to form an imine intermediate. This intermediate is then reacted with thiazolidine-2,4-dione to yield 3-(3,4-Dichlorobenzyl)-5-[(2,7-dimethoxy-1-naphthyl)methylene]-1,3-thiazolidine-2,4-dione. The purity of the synthesized compound can be confirmed using analytical techniques such as NMR and HPLC.
科学的研究の応用
3-(3,4-Dichlorobenzyl)-5-[(2,7-dimethoxy-1-naphthyl)methylene]-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. 3-(3,4-Dichlorobenzyl)-5-[(2,7-dimethoxy-1-naphthyl)methylene]-1,3-thiazolidine-2,4-dione has also been shown to possess antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Additionally, 3-(3,4-Dichlorobenzyl)-5-[(2,7-dimethoxy-1-naphthyl)methylene]-1,3-thiazolidine-2,4-dione has been found to exhibit antitumor properties, making it a potential candidate for cancer therapy.
特性
製品名 |
3-(3,4-Dichlorobenzyl)-5-[(2,7-dimethoxy-1-naphthyl)methylene]-1,3-thiazolidine-2,4-dione |
|---|---|
分子式 |
C23H17Cl2NO4S |
分子量 |
474.4 g/mol |
IUPAC名 |
(5Z)-3-[(3,4-dichlorophenyl)methyl]-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C23H17Cl2NO4S/c1-29-15-6-4-14-5-8-20(30-2)17(16(14)10-15)11-21-22(27)26(23(28)31-21)12-13-3-7-18(24)19(25)9-13/h3-11H,12H2,1-2H3/b21-11- |
InChIキー |
XZOMPNOIDHJWFA-NHDPSOOVSA-N |
異性体SMILES |
COC1=CC2=C(C=C1)C=CC(=C2/C=C\3/C(=O)N(C(=O)S3)CC4=CC(=C(C=C4)Cl)Cl)OC |
SMILES |
COC1=CC2=C(C=C1)C=CC(=C2C=C3C(=O)N(C(=O)S3)CC4=CC(=C(C=C4)Cl)Cl)OC |
正規SMILES |
COC1=CC2=C(C=C1)C=CC(=C2C=C3C(=O)N(C(=O)S3)CC4=CC(=C(C=C4)Cl)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![9-[5-bromo-2-(2-propynyloxy)phenyl]-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B300794.png)
![9-{3-ethoxy-4-[(3-fluorobenzyl)oxy]-5-iodophenyl}-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B300797.png)
![ethyl 4-[4-[3-ethoxy-4-(2-propynyloxy)benzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B300799.png)
![N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B300801.png)
![ethyl 4-{2,5-dimethyl-3-[(E)-{2-[(naphthalen-1-yloxy)acetyl]hydrazinylidene}methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B300803.png)
![N'-{(E)-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-[3-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B300806.png)


![propyl 3-(5-{[1-[4-(aminosulfonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate](/img/structure/B300812.png)
![methyl 5-(5-{[1-[4-(aminosulfonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)-2-chlorobenzoate](/img/structure/B300814.png)
![methyl 3-(5-{[1-[4-(aminosulfonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate](/img/structure/B300816.png)
![ethyl 4-(5-{[1-[4-(aminosulfonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate](/img/structure/B300817.png)
![ethyl 4-[4-(3-methoxy-4-propoxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B300819.png)